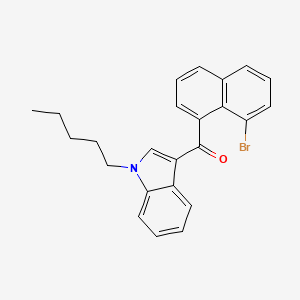

![molecular formula C14H12N2O2 B608355 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione CAS No. 1800405-30-4](/img/structure/B608355.png)

2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione” is also known as KL1333 . It is a synthetic compound that has been granted orphan designation by the European Commission for the treatment of mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) .

Molecular Structure Analysis

The molecular structure of “2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione” is represented by the SMILES string CC(C)C1=NC2=C(N1)C(=O)C(=O)C1=CC=CC=C21 .

Aplicaciones Científicas De Investigación

Energy Metabolism Modulator

KL1333 is a novel NAD+ modulator that improves energy metabolism . It reacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate, resulting in increases in intracellular NAD+ levels via NADH oxidation .

Mitochondrial Dysfunction Improvement

KL1333 has been shown to improve mitochondrial dysfunction in MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) fibroblasts . It increases ATP levels and decreases lactate and ROS levels, which are often dysregulated in this disease .

Mitochondrial Biogenesis and Function

KL1333 increases mitochondrial mass, membrane potential, and oxidative capacity . This indicates that KL1333 improves mitochondrial biogenesis and function .

Activation of SIRT1 and AMPK

Elevated NAD+ levels induced by KL1333 trigger the activation of SIRT1 and AMPK, and subsequently activate PGC-1α .

Treatment for Primary Mitochondrial Diseases

KL1333 is being developed towards a treatment for a subset of adult primary mitochondrial disease patients suffering from multiple debilitating symptoms, including chronic fatigue and myopathy . Diagnoses can include MELAS-MIDD and KSS-CPEO spectrum disorders as well as MERRF syndrome .

FDA Fast Track Designation

KL1333 has received FDA Fast Track Designation for its potential in treating primary mitochondrial diseases .

Clinical Development

The US Food and Drug Administration has approved Abliva’s Investigational New Drug (IND) application for KL1333, enabling the start of a registrational Phase 2/3 study .

Symptom Improvement in Patients

In a cohort of mitochondrial disease patients in a Phase 1a/b study, the patients who received KL1333 showed both improvements in symptoms of fatigue as well as functional improvements .

Mecanismo De Acción

Target of Action

KL1333, also known as NA2ZOL5UGM, KL-1333, or 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione, primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a crucial enzyme involved in the cell’s energy metabolism .

Mode of Action

KL1333 is an orally available, small organic molecule that reacts with NQO1 as a substrate . This interaction results in increases in intracellular NAD+ levels via NADH oxidation . The elevated NAD+ levels then trigger the activation of SIRT1 and AMPK, subsequently activating PGC-1α .

Biochemical Pathways

The increase in NAD+ levels induced by KL1333 affects several biochemical pathways. The activation of SIRT1 and AMPK leads to the activation of PGC-1α . These changes have downstream effects on energy metabolism and mitochondrial function .

Pharmacokinetics

The pharmacokinetics of KL1333 have been studied in both healthy volunteers and patients with primary mitochondrial diseases . The study confirmed single ascending dose (SAD) data from a prior Phase 1 study and showed, for the first time, multiple-ascending dose (MAD) data from healthy volunteers and multiple day dosing in patients . The study also included an analysis of the food effect and split dosing of KL1333 in healthy volunteers .

Result of Action

KL1333 has been shown to improve mitochondrial biogenesis and function . In MELAS fibroblasts, KL1333 increased ATP levels and decreased lactate and ROS levels . Additionally, mitochondrial functional analyses revealed that KL1333 increased mitochondrial mass, membrane potential, and oxidative capacity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFWITSBVLLDCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione | |

CAS RN |

1800405-30-4 |

Source

|

| Record name | KL-1333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KL-1333 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: KL1333 interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for KL1333's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated KL1333’s potential. [] Specifically, KL1333 treatment led to:

- Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []

- Decreased lactate levels: Indicating improved metabolic function. []

- Decreased ROS levels: Suggesting a reduction in oxidative stress. []

- Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in KL1333 research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate KL1333's therapeutic potential:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)